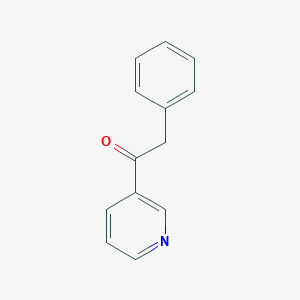

2-Phenyl-1-pyridin-3-yl-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEQCFMNUYFHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401996 | |

| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14627-92-0 | |

| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Phenyl-1-pyridin-3-yl-ethanone (CAS No: 14627-92-0), a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document delves into its physicochemical characteristics, synthetic pathways, potential pharmacological applications, and analytical methodologies. By consolidating available data and presenting it in a structured format, this guide aims to serve as a valuable resource for researchers engaged in the exploration and utilization of this versatile chemical entity.

Introduction

This compound, a structural analog of deoxybenzoin where one phenyl ring is replaced by a pyridine moiety, has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique combination of a flexible phenacyl group and a basic pyridine ring imparts specific steric and electronic properties that are attractive for designing molecules with targeted biological activities. This guide will systematically explore the core scientific attributes of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of its biological activity. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14627-92-0 | [1] |

| Molecular Formula | C₁₃H₁₁NO | [2] |

| Molecular Weight | 197.23 g/mol | [2] |

| Boiling Point | 352.6 °C at 760 mmHg | [2] |

| Density | 1.127 g/cm³ | [2] |

| Flash Point | 174.9 °C | [2] |

| LogP | 2.507 | [2] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Claisen condensation being a commonly employed method. This section outlines a general, yet detailed, protocol for its preparation.

Synthesis via Claisen Condensation

This synthetic approach involves the base-catalyzed condensation of a nicotinic acid ester (e.g., ethyl nicotinate) with phenylacetonitrile, followed by hydrolysis and decarboxylation.

Reaction Scheme:

Sources

- 1. Iron Chelators of the Di-2-pyridylketone Thiosemicarbazone and 2-Benzoylpyridine Thiosemicarbazone Series Inhibit HIV-1 Transcription: Identification of Novel Cellular Targets—Iron, Cyclin-Dependent Kinase (CDK) 2, and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]

- 3. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

2-Phenyl-1-pyridin-3-yl-ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Phenyl-1-pyridin-3-yl-ethanone

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and analysis of this compound (CAS No: 14627-92-0). This compound, featuring a phenyl ring and a pyridine-3-yl moiety linked by a ketone functional group, serves as a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights into experimental methodologies, and a robust framework for its application. We will delve into its spectroscopic signature, chemical reactivity, and relevance in contemporary drug discovery, grounded in authoritative references.

Introduction and Significance

This compound is a heteroaromatic ketone with the molecular formula C₁₃H₁₁NO.[1][2] Its structure is characterized by three key components: a phenyl ring, a central carbonyl group (ketone), and a pyridine ring where the substitution is at the 3-position. This unique arrangement of an electron-rich phenyl group and an electron-deficient (π-deficient) pyridine ring imparts a distinct chemical character and reactivity profile.

The pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[3][4] Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[5][6] The title compound, as a building block, provides a gateway to more complex molecules with potential therapeutic applications, such as inhibitors of HIV-1 transcription and novel agents for treating osteosarcoma.[7][8] Understanding its core molecular structure and properties is therefore fundamental to leveraging its potential in drug design and synthesis.

Physicochemical and Spectroscopic Properties

The foundational characteristics of a molecule are its physical and chemical properties, which dictate its behavior in experimental settings.

Core Physicochemical Data

The key properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 14627-92-0 | [1][9][10] |

| Molecular Formula | C₁₃H₁₁NO | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][9] |

| Exact Mass | 197.08406 g/mol | [9][11] |

| Density | 1.127 g/cm³ | [9] |

| Boiling Point | 352.6 °C at 760 mmHg | [9] |

| Refractive Index | 1.588 | [9] |

| LogP | 2.507 | [9] |

| PSA (Polar Surface Area) | 29.96 Ų | [9] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation is a cornerstone of chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, as well as a characteristic singlet for the methylene (-CH₂-) protons. The protons on the pyridine ring, particularly the one at the C2 position, are expected to be the most downfield due to the electronegativity of the nitrogen atom and the deshielding effect of the adjacent carbonyl group. The methylene protons are deshielded by both the phenyl ring and the carbonyl group, likely appearing around 4.3 ppm.[12]

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a highly deshielded signal for the carbonyl carbon (C=O), typically appearing around 195-205 ppm.[13] Aromatic carbons will resonate in the 120-150 ppm range, with the carbons of the pyridine ring showing distinct shifts due to the influence of the nitrogen atom. The methylene carbon (-CH₂-) signal is expected in the 45-55 ppm region. Spectroscopic data for the isomeric 2-Phenyl-1-(4-pyridinyl)ethanone shows a similar pattern, which serves as a useful reference.[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at an m/z of 197, corresponding to its molecular weight.[11][14] Key fragmentation pathways would involve:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene carbon, leading to the formation of the pyridin-3-yl-carbonyl cation (m/z 106) and the benzyl radical (m/z 91).

-

McLafferty rearrangement is not possible as there are no gamma-hydrogens.

-

Formation of the benzyl cation (tropylium ion) at m/z 91 is a very common and stable fragment.

IR spectroscopy identifies the functional groups present. The IR spectrum of this molecule will be dominated by a strong, sharp absorption band corresponding to the ketone C=O stretch , typically found in the range of 1680-1700 cm⁻¹ . Other significant peaks include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the methylene group (~2850-2950 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and reliable approach involves the reaction of a pyridine-derived nucleophile with a phenylacetyl electrophile, or vice versa.

Caption: Common synthetic routes to this compound.

Expert Commentary: While Route B (Friedel-Crafts type) is conceptually simple, its practical application to pyridine is problematic. The Lewis acid catalyst (AlCl₃) complexes strongly with the lone pair on the pyridine nitrogen, deactivating the ring towards electrophilic substitution and promoting undesirable side reactions. Therefore, Route A, utilizing an organometallic reagent like a Grignard reagent with a pyridine nitrile, is generally a more reliable and higher-yielding strategy for this specific transformation.

Protocol 3.1: Synthesis via Grignard Reaction

This protocol describes a robust method starting from benzylmagnesium chloride and 3-cyanopyridine (nicotinonitrile).

Self-Validation: This is a self-validating system. The success of the Grignard formation (Step 1) is crucial and can be qualitatively checked (e.g., Gilman test). The final product's identity and purity must be confirmed via the spectroscopic methods outlined in Section 2.2 and chromatography (TLC, HPLC).

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of benzyl chloride in anhydrous diethyl ether or THF dropwise. An iodine crystal may be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of nicotinonitrile in anhydrous THF dropwise. The choice of an anhydrous solvent is critical to prevent quenching the highly basic Grignard reagent.

-

Reaction Quenching & Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC. Carefully quench the reaction by slowly adding it to a stirred solution of aqueous acid (e.g., 1 M HCl) cooled in an ice bath. This step hydrolyzes the intermediate imine to the desired ketone.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Chemical Reactivity

The molecule possesses several reactive sites, making it a versatile synthetic intermediate.

Caption: Chemical reactivity map of this compound.

-

Ketone Carbonyl: The electrophilic carbon of the ketone is susceptible to nucleophilic attack. A primary example is its reduction using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, 2-phenyl-1-(pyridin-3-yl)ethanol.[15]

-

α-Methylene Protons: The protons on the methylene carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. They can be removed by a suitable base to form an enolate , which can then act as a nucleophile in reactions like aldol condensations or alkylations.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form a pyridinium salt or alkylated with alkyl halides. This can also lead to the formation of the corresponding N-oxide upon treatment with an oxidizing agent like m-CPBA.[16]

Applications in Drug Discovery and Development

The structural motif of this compound is of significant interest to medicinal chemists. The pyridine ring can act as a hydrogen bond acceptor and its basic nitrogen allows for salt formation, which can improve the aqueous solubility and pharmacokinetic properties of a drug candidate.[3][17]

-

Antiviral Research: Phenyl-pyridin-ethanone-based structures have been investigated as iron chelators that can inhibit HIV-1 transcription.[7] These compounds were shown to modulate the activity of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for viral gene expression.[7] This provides a mechanistic basis for developing novel anti-HIV therapeutics.

-

Antimicrobial Agents: Pyridine derivatives are widely explored for their antimicrobial properties.[6] Molecules incorporating the phenyl-pyridin-ethanone scaffold can be further functionalized to create derivatives with activity against pathogenic bacteria and fungi. For example, related oxadiazole derivatives have shown significant antibacterial activity, particularly against Escherichia coli.[4][18]

-

Oncology: The core structure is a building block for more complex heterocyclic systems. For instance, derivatives of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one have been identified as potent inhibitors of osteosarcoma cell proliferation both in vitro and in vivo.[8] This highlights the utility of the scaffold in generating leads for cancer therapy.

-

COX-2 Inhibition: A methylated and sulfonylated analogue, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis and pain.[16][19][20] This demonstrates the direct industrial relevance of this chemical class in pharmaceutical manufacturing.

Toxicological and Safety Considerations

Specific toxicological data for this compound is not extensively documented. However, based on its constituent pyridine moiety, appropriate safety precautions are warranted. Pyridine itself can cause hepatic and renal effects upon exposure.[21] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. For disposal, local environmental regulations must be adhered to.

Conclusion

This compound is a molecule of significant synthetic and medicinal value. Its structure, defined by the interplay between a phenyl ring, a ketone linker, and a pyridine-3-yl group, gives rise to a rich chemical reactivity and a predictable spectroscopic signature. This guide has provided a comprehensive overview of its synthesis via robust methods like the Grignard reaction, its detailed structural analysis through NMR, MS, and IR spectroscopy, and its role as a privileged scaffold in the development of novel therapeutics. For professionals in drug discovery, this compound represents a versatile starting point for the rational design of new chemical entities targeting a range of diseases.

References

- PubChem. (n.d.). 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone. National Center for Biotechnology Information.

-

SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone. John Wiley & Sons, Inc. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Tetrahedron. (n.d.). This compound. Retrieved from [Link]

- IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

-

PubChem. (n.d.). 1-Phenyl-2-(pyridin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

ResearchGate. (n.d.). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Retrieved from [Link]

-

PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

-

PubChem. (n.d.). 2-phenyl-1-(pyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

PubMed. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Retrieved from [Link]

-

ResearchGate. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

-

MDPI. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Synthesis of polysubstituted pyridines from oxime acetates using NH4I as dual-function promoter. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

- Corey Organics. (n.d.). 1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone.

-

NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

-

PubMed. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. Retrieved from [Link]

-

JETIR. (2023). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 2-hydroxy-1-phenyl-. Retrieved from [Link]

-

MDPI. (n.d.). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Retrieved from [Link]

-

NCBI. (n.d.). NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation. Retrieved from [Link]

Sources

- 1. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-Phenyl-2-(pyridin-3-yl)ethanone | C13H11NO | CID 238335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]

- 10. 14627-92-0 | this compound | Tetrahedron [thsci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-PHENYL-1,3-INDANDIONE(83-12-5) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. PubChemLite - 2-phenyl-1-(pyridin-2-yl)ethan-1-one (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 15. benchchem.com [benchchem.com]

- 16. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 17. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 20. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 21. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of 2-Phenyl-1-pyridin-3-yl-ethanone

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone

In the landscape of modern medicinal chemistry and drug development, the diaryl ketone scaffold represents a cornerstone for the synthesis of a multitude of pharmacologically active agents. Among these, this compound stands out as a pivotal intermediate. Its structural motif, featuring a flexible methylene bridge between a phenyl and a pyridin-3-yl ketone moiety, is a key pharmacophore in various therapeutic classes. For instance, derivatives of this core structure are instrumental in the synthesis of selective COX-2 inhibitors like Etoricoxib, highlighting its relevance in the development of anti-inflammatory drugs.[1][2] The synthesis of this molecule, therefore, is not merely an academic exercise but a critical step in the pipeline of pharmaceutical manufacturing.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will dissect the mechanistic underpinnings of each route, offering not just protocols, but a rationale for the selection of reagents and conditions. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive and practical understanding of synthesizing this valuable chemical building block.

Chapter 1: The Grignard Reaction Approach

The Grignard reaction is a classic and robust method for carbon-carbon bond formation.[3] For the synthesis of this compound, this approach typically involves the reaction of a pyridinyl electrophile with a benzyl nucleophile.

Pathway Overview: Benzylmagnesium Halide and Nicotinoyl Chloride

This pathway involves the formation of a benzyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a nicotinic acid derivative, such as nicotinoyl chloride or a nicotinate ester.

Mechanistic Rationale

The reaction is predicated on the nucleophilic character of the benzylmagnesium halide. The magnesium atom polarizes the carbon-magnesium bond, rendering the benzylic carbon strongly nucleophilic. Nicotinoyl chloride, with its electron-withdrawing carbonyl group and the chlorine leaving group, serves as an excellent electrophile. The initial nucleophilic acyl substitution forms the desired ketone. A critical consideration is the potential for a second addition of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol byproduct. This is often mitigated by using low temperatures and a slow, controlled addition of the Grignard reagent.

Caption: Grignard pathway for this compound synthesis.

Experimental Protocol

-

Preparation of Benzylmagnesium Chloride: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of benzyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Acylation: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of nicotinoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise, ensuring the temperature does not exceed -70 °C.

-

Quenching and Workup: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Summary

| Parameter | Value | Reference |

| Typical Yield | 65-75% | [4] |

| Purity (post-chromatography) | >98% | N/A |

| Reaction Time | 4-6 hours | N/A |

| Key Equipment | Schlenk line, low-temperature bath | N/A |

Chapter 2: Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. The Suzuki and Sonogashira reactions are particularly powerful tools for synthesizing diaryl ketones.[5]

The Sonogashira Coupling Pathway

This elegant, two-step approach involves an initial Sonogashira coupling of a 3-halopyridine with phenylacetylene, followed by the hydration of the resulting alkyne to yield the target ketone.[6][7][8][9][10]

Mechanistic Rationale

Step 1: Sonogashira Coupling: The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[6] The catalytic cycle involves the oxidative addition of the 3-halopyridine to the Pd(0) complex, followed by the formation of a copper(I) acetylide from phenylacetylene. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the 3-(phenylethynyl)pyridine and regenerates the Pd(0) catalyst.

Step 2: Hydration of the Alkyne: The hydration of the alkyne to the ketone is typically achieved under acidic conditions, often with the aid of a mercury(II) salt as a catalyst. The reaction proceeds via a Markovnikov addition of water across the triple bond, forming an enol intermediate which then tautomerizes to the more stable keto form.

Caption: Sonogashira coupling and hydration route to the target ketone.

Experimental Protocol

-

Sonogashira Coupling: To a solution of 3-bromopyridine (1.0 equivalent) and phenylacetylene (1.1 equivalents) in a suitable solvent such as DMF or toluene, add Pd(PPh₃)₂Cl₂ (0.02 equivalents), CuI (0.04 equivalents), and a base such as triethylamine (2.0 equivalents). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Isolation: After cooling, the reaction mixture is filtered to remove the catalyst and salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude 3-(phenylethynyl)pyridine.

-

Hydration: The crude alkyne is dissolved in a mixture of sulfuric acid and water. A catalytic amount of mercury(II) sulfate is added, and the mixture is heated. The reaction progress is monitored until the alkyne is fully converted.

-

Final Workup and Purification: The reaction is cooled, neutralized with a base, and extracted. The crude ketone is then purified by column chromatography or recrystallization.

Data Summary

| Parameter | Value | Reference |

| Coupling Yield | 85-95% | [8] |

| Hydration Yield | 70-85% | N/A |

| Overall Yield | 60-80% | N/A |

| Key Reagents | Palladium catalyst, Copper(I) iodide, Mercury(II) sulfate | [6][8] |

Chapter 3: Alternative Synthetic Approaches

While the Grignard and Sonogashira routes are highly effective, other methods offer unique advantages in terms of starting material availability or functional group tolerance.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones.[11] However, its application to pyridine is challenging due to the electron-deficient nature of the pyridine ring and the propensity for the nitrogen atom to coordinate with the Lewis acid catalyst, further deactivating the ring.[12][13] A more viable approach is the acylation of benzene with a pyridine-3-acetic acid derivative.

The reaction involves the activation of 3-pyridylacetyl chloride with a strong Lewis acid, such as aluminum chloride, to form a resonance-stabilized acylium ion.[11] This potent electrophile then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form the desired ketone.

Synthesis from Phenylacetonitrile

Another versatile method starts from phenylacetonitrile (benzyl cyanide). This approach leverages the acidity of the α-proton of the nitrile.

-

Deprotonation and Acylation: Phenylacetonitrile is deprotonated with a strong base like sodium amide or sodium hydride to form a stabilized carbanion. This nucleophile is then reacted with a nicotinic acid ester, such as ethyl nicotinate, in a condensation reaction.

-

Hydrolysis and Decarboxylation: The resulting α-cyano-β-ketoester intermediate is then subjected to acidic hydrolysis and decarboxylation to yield this compound.[14][15] This is a common and effective method for ketone synthesis.

Chapter 4: Purification and Structural Elucidation

Regardless of the synthetic pathway chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for subsequent applications.

-

Purification:

-

Column Chromatography: Silica gel chromatography is the most common method for purifying the crude product, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The characteristic chemical shifts and coupling patterns of the aromatic and methylene protons provide unambiguous structural confirmation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the ketone carbonyl group, typically in the range of 1680-1700 cm⁻¹.

-

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

-

The Grignard reaction offers a direct and reliable method, though it requires careful control of reaction conditions to avoid side reactions.

-

The Sonogashira coupling followed by hydration is a modern and highly efficient route that often provides high yields and tolerates a wide range of functional groups.

-

Alternative methods like the Friedel-Crafts acylation and synthesis from phenylacetonitrile provide additional flexibility in synthetic design.

A thorough understanding of the mechanisms and practical considerations for each of these pathways is crucial for any researcher or professional involved in the synthesis of this important pharmaceutical intermediate.

References

- A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts.

- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.

- Sonogashira coupling. Wikipedia.

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

- Friedel–Crafts Acyl

- Preparation of Pyridines, Part 3: By Acyl

- How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. Study.com.

- Friedel-Crafts reactions with N-heterocyclic alcohols. ProQuest.

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

- 18.

- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.

- Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances (RSC Publishing).

- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- (PDF) Recent Advances in Sonogashira Reactions.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 3. homework.study.com [homework.study.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 15. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenyl-1-pyridin-3-yl-ethanone chemical formula C13H11NO

An In-Depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone (C₁₃H₁₁NO)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a deoxybenzoin derivative incorporating a pyridine moiety. The document delves into the compound's physicochemical properties, detailed synthesis methodologies, chemical reactivity, and its significant potential as a structural scaffold and synthetic intermediate in the field of medicinal chemistry. By synthesizing established chemical principles with field-proven insights, this guide aims to serve as a critical resource for professionals engaged in organic synthesis and drug discovery, highlighting the causality behind experimental choices and the strategic value of this molecular architecture.

Introduction and Molecular Overview

This compound (CAS: 14627-92-0) is an aromatic ketone with the chemical formula C₁₃H₁₁NO.[1][2][3] Structurally, it belongs to the deoxybenzoin (1,2-diphenylethan-1-one) class of compounds, where one of the phenyl rings is replaced by a pyridine-3-yl group. This substitution is of particular interest in medicinal chemistry; the pyridine ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and modulate the molecule's physicochemical properties, such as solubility and lipophilicity.[4][5]

Deoxybenzoin derivatives are recognized as crucial building blocks in organic synthesis, serving as precursors for a wide range of natural products and pharmaceutically active molecules, including isoflavones, pyrimidinones, and quinoxalines.[6][7] The core deoxybenzoin scaffold is associated with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive effects.[6][8] The integration of the pyridine moiety into this scaffold presents a strategic approach for developing novel therapeutic agents, leveraging the established biological relevance of both structural components.[9][10]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties for this compound is provided below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 14627-92-0 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁NO | [2] |

| Molecular Weight | 197.23 g/mol | [2] |

| MDL Number | MFCD00963967 | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Spectroscopic Characterization

-

¹H NMR: Expected signals would include multiplets in the aromatic region (7-9 ppm) corresponding to the protons on the phenyl and pyridine rings, and a characteristic singlet in the aliphatic region (~4.3 ppm) for the methylene (-CH₂-) protons.

-

¹³C NMR: Aromatic carbons would appear in the 120-160 ppm range. The carbonyl carbon (C=O) would be significantly downfield (>190 ppm), and the methylene carbon (-CH₂-) would be observed around 45-55 ppm.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 197. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl and methylene groups, yielding characteristic fragments.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹.

Synthesis Methodologies: Protocols and Rationale

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Workflow for Synthetic Approaches

Caption: Key synthetic routes to this compound.

Protocol 1: Synthesis via Grignard Reaction

This method involves the nucleophilic addition of a benzyl Grignard reagent to a nicotinic acid derivative. It is a robust and widely used carbon-carbon bond-forming reaction.

Rationale: The Grignard reagent, benzylmagnesium chloride, acts as a strong nucleophile (a benzyl anion equivalent), attacking the electrophilic carbonyl carbon of an ester like methyl nicotinate. The resulting tetrahedral intermediate collapses upon acidic workup to yield the desired ketone. The use of anhydrous solvents is critical as Grignard reagents are highly reactive towards protic sources like water.

Step-by-Step Methodology:

-

Preparation of Grignard Reagent:

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether or THF and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous ether/THF dropwise via an addition funnel, maintaining a gentle reflux. Stir until the magnesium is consumed.

-

-

Reaction with Pyridine Ester:

-

In a separate flame-dried flask, dissolve methyl nicotinate (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled ester solution via cannula transfer.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

-

-

Workup and Purification:

-

Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Protocol 2: Synthesis via Friedel-Crafts Acylation

While Friedel-Crafts acylation on pyridine itself is challenging due to the deactivation of the ring by the Lewis acid complexing with the basic nitrogen, modifications of this approach are plausible.[12] A related procedure is the reaction of nicotinoyl chloride (the acid chloride of nicotinic acid) with benzene in the presence of a Lewis acid like aluminum chloride, which forms 3-benzoylpyridine.[13] A variation using a phenylacetyl source would be required for the target molecule.

Reactivity and Potential in Drug Discovery

The chemical structure of this compound offers multiple sites for further chemical modification, making it a versatile scaffold for building molecular libraries for drug screening.

Key Reactive Sites:

-

The Carbonyl Group: The ketone can be readily reduced to a secondary alcohol, converted to an oxime, or serve as an electrophile in condensation reactions (e.g., aldol, Knoevenagel). The formation of deoxybenzoin oximes has been shown to yield compounds with potent and low-toxicity immunosuppressive activity.[8]

-

The α-Methylene Bridge: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, halogenation, and other functionalizations at this position. For instance, bromination at this site can produce precursors for further synthetic elaboration.[1]

-

The Pyridine Ring: The pyridine nitrogen can be N-alkylated or N-oxidized. The ring itself can undergo nucleophilic aromatic substitution under certain conditions.

Scaffold for Therapeutic Agent Development

The combination of the deoxybenzoin core and the pyridine ring positions this molecule as a high-potential starting point for drug discovery programs. Pyridinone scaffolds, which are related to pyridine, are considered "privileged structures" in medicinal chemistry, known to impact a drug's lipophilicity, solubility, and metabolic stability.[4][5]

Caption: Relationship of the core scaffold to potential therapeutic areas.

-

Antiviral Activity: Derivatives of the isomeric 2-Phenyl-1-pyridin-2-yl-ethanone have been investigated as iron chelators that inhibit HIV-1 transcription by modulating CDK2 and CDK9 activities.[14] This provides a strong rationale for exploring the antiviral potential of the 3-pyridyl isomer and its derivatives.

-

Anticancer Activity: Novel thiazolidinone derivatives containing a 2-phenyl-3-(pyridin-2-yl) structure have been identified as potent inhibitors for the proliferation of osteosarcoma cells through phenotypic screening.[15]

-

Antioxidant and Tyrosinase Inhibition: Polyphenolic deoxybenzoins have demonstrated powerful antioxidant capabilities, in some cases exceeding that of standards like Vitamin C, and also exhibit potent mushroom tyrosinase inhibitory activity.[7]

-

Antimicrobial Activity: The pyridine nucleus is a common feature in compounds with demonstrated antibacterial and antifungal properties.[10][16]

Conclusion

This compound is a strategically important molecule that bridges the biologically relevant classes of deoxybenzoins and pyridines. Its synthesis is achievable through established organic transformations, and its structure offers rich reactivity for creating diverse chemical libraries. For researchers in drug development, this compound represents a valuable scaffold and intermediate with significant potential for the discovery of new therapeutic agents across multiple domains, including oncology, virology, and immunology. Further investigation into its derivatization and biological evaluation is highly warranted.

References

-

Organic Syntheses Procedure, 3-benzoylpyridine. Organic Syntheses. Available at: [Link]

-

Chemsrc, this compound | CAS#:14627-92-0. Chemsrc.com. Available at: [Link]

-

Li, H. Q., et al. (2010). Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. ChemMedChem, 5(7), 1117-22. Available at: [Link]

-

PubChem, 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

Panchal, M., et al. (2023). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances. Available at: [Link]

-

Tan, C. P., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry, 17(13), 4618-25. Available at: [Link]

-

SpectraBase, 2-Phenyl-1-(4-pyridinyl)ethanone. Wiley. Available at: [Link]

-

Patents India, A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. Available at: [Link]

- Google Patents, US3891661A - Process for preparation of benzoylpyridines and derivatives. Google Patents.

-

Song, R., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Tetrahedron, 14627-92-0 | this compound. Tetrahedron.com. Available at: [Link]

- Google Patents, WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available at: [Link]

-

ResearchGate, Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

-

Jerebtsova, M., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71. Available at: [Link]

-

Al-bogami, A. S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4813. Available at: [Link]

-

Arrichiello, C., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1845. Available at: [Link]

-

Dong, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010. Available at: [Link]

Sources

- 1. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]

- 2. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. 14627-92-0 | this compound | Tetrahedron [thsci.com]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with the 2-phenyl-1-pyridin-3-yl-ethanone scaffold. This versatile chemical framework is a cornerstone in the design of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

The unique arrangement of a phenyl group and a pyridinyl moiety linked by a keto-bridge provides a structurally adept template for interacting with a diverse range of biological targets. This document moves beyond a simple recitation of facts to provide an in-depth analysis of the synthetic strategies employed, the nuanced structure-activity relationships (SAR) that govern efficacy, and the mechanistic underpinnings of their pharmacological effects. We will explore the causality behind experimental choices and present validated protocols to empower further research and development in this promising area of medicinal chemistry.

Part 1: The Chemical Landscape: Synthesis and Structural Diversification

The therapeutic utility of the this compound core originates from its synthetic accessibility and the ease with which its phenyl and pyridine rings can be functionalized. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies

The fundamental synthesis of the ethanone backbone can be achieved through several established organometallic and condensation reactions. A common and robust approach involves the coupling of a pyridine-based precursor with a phenylacetic acid derivative. For instance, the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the manufacture of the COX-2 inhibitor Etoricoxib, showcases a scalable industrial process.[1] This highlights the commercial viability of this chemical class.

Precursors for these syntheses are often commercially available, including nicotinic acid, methyl nicotinate, and benzyl cyanide.[2] The choice of synthetic route is dictated by the desired substitution patterns on both aromatic rings, the required scale, and the avoidance of incompatible functional groups.

Synthesis of Key Analogues and Bioisosteres

The true potential of this scaffold is unlocked through the synthesis of more complex analogues where the core structure is embedded within larger heterocyclic systems.

-

Thiazolidinone Derivatives (Anticancer): These analogues have emerged as potent inhibitors of osteosarcoma cell proliferation.[3][4] The synthesis typically involves a multi-component reaction, beginning with the formation of an imine from a substituted benzaldehyde and a pyridinyl amine, followed by cyclization with thioglycolic acid.

-

Oxazolidinone Derivatives (Antibacterial): Capitalizing on the success of linezolid, researchers have incorporated the pyridinyl moiety into the oxazolidinone scaffold. These compounds show significant activity against Gram-positive bacteria, including resistant strains.[5][6]

-

Thieno[2,3-b]pyridine Analogues (Kinase Inhibitors): The fusion of a thiophene ring to the pyridine core yields compounds with potent Pim-1 kinase inhibitory activity.[7] Their synthesis often starts from a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile, which is then reacted with substituted phenacyl bromides or other electrophiles in the presence of a base like sodium ethoxide.[7]

The following diagram illustrates a generalized workflow for the synthesis and diversification of the core scaffold.

Caption: Synthetic workflow for this compound derivatives.

Part 2: Diverse Pharmacological Profiles and Mechanisms of Action

The structural plasticity of the this compound scaffold allows it to interact with a remarkable variety of biological targets, leading to distinct pharmacological activities.

Anticancer Activity

Derivatives based on this core have shown significant promise in oncology, particularly as inhibitors of osteosarcoma.

-

Mechanism & Potency: A key series of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives was identified through phenotypic screening.[3] Subsequent SAR studies led to the discovery of compound (R)-8i, which exhibits remarkable potency against MNNG/HOS osteosarcoma cells with an IC50 of 21.9 nM.[3] This compound also demonstrated significant in vivo efficacy, inhibiting tumor growth by 52.9% in a mouse model.[3] Further studies suggest the mechanism is independent of p53 and myoferlin (MYOF).[3]

-

Kinase Inhibition: Fused heterocyclic analogues, specifically 5-bromo-thieno[2,3-b]pyridines, have been identified as inhibitors of Pim-1 kinase, a known proto-oncogene.[7] The most active compounds in this series showed IC50 values in the micromolar range and exhibited cytotoxic effects on multiple cancer cell lines, including breast (MCF7), liver (HEPG2), and colon (HCT116).[7]

| Compound Class | Target/Cell Line | Potency (IC50) | Reference |

| Thiazolidinone ((R)-8i) | MNNG/HOS Osteosarcoma | 21.9 nM | [3] |

| Thieno[2,3-b]pyridine (3c) | Pim-1 Kinase | 35.7 µM | [7] |

| Thieno[2,3-b]pyridine (5b) | Pim-1 Kinase | 12.71 µM | [7] |

Antiviral Activity

This scaffold is a key component in compounds designed to inhibit viral replication through novel mechanisms.

-

Influenza Endonuclease Inhibition: Phenyl-substituted 3-hydroxypyridin-2(1H)-ones act as potent inhibitors of the influenza A endonuclease.[8] This enzyme is critical for the virus's "cap-snatching" mechanism of viral mRNA synthesis. The compounds function by chelating the two catalytic metal ions (M1 and M2) in the enzyme's active site. Optimized derivatives in this class achieve IC50 values as low as 11 nM.[8]

-

HIV-1 Transcription Inhibition: Phenyl-1-pyridin-2yl-ethanone (PPY)-based iron chelators have been shown to inhibit HIV-1 transcription.[9] The proposed mechanism involves the modulation of Cyclin-Dependent Kinases 2 (CDK2) and 9 (CDK9). CDK9 is essential for the function of the HIV-1 Tat protein, which drives viral gene expression. By chelating intracellular iron, these compounds inhibit CDK2/CDK9 activity and upregulate IκB-α, which sequesters NF-κB in the cytoplasm, further suppressing HIV-1 transcription.[9]

The following diagram illustrates the proposed mechanism of HIV-1 transcription inhibition.

Caption: Mechanism of HIV-1 transcription inhibition by PPY-based iron chelators.

Antibacterial and Other Activities

-

Antibacterial: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong in vitro antibacterial activity against a panel of Gram-positive bacteria, including S. aureus and S. pneumoniae.[5][6] Their potency was found to be comparable to the clinically used antibiotic linezolid, with some compounds showing Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL.[5][6]

-

Anti-inflammatory and Analgesic: Certain tetrahydropyrimidine derivatives incorporating the phenyl-ethanone moiety exhibited good anti-inflammatory activity in the carrageenan-induced rat paw edema model, as well as analgesic and antihypertensive properties.[10]

-

Enzyme Inhibition: Analogues have been developed as inhibitors of urease, with SAR studies indicating that electron-releasing groups on the phenyl ring are important for activity.[11]

| Activity | Compound Class | Organism/Target | Potency (MIC) | Reference |

| Antibacterial | 3-(pyridin-3-yl)-2-oxazolidinone | S. aureus | 2-8 µg/mL | [5][6] |

| Antibacterial | 3-(pyridin-3-yl)-2-oxazolidinone | S. pneumoniae | 2-8 µg/mL | [5][6] |

Part 3: Guiding Principles of Structure-Activity Relationship (SAR)

Systematic structural modification has been pivotal in transforming initial hits into potent lead compounds. The SAR landscape reveals key insights into the molecular interactions driving biological activity.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For urease inhibitors, electron-releasing groups enhance activity.[11] In the context of P2Y1 antagonists for antiplatelet therapy, a 4-(trifluoromethoxy)phenyl group was found to be optimal.[12]

-

Substitution on the Pyridine Ring: Modifications to the pyridine ring can influence both potency and selectivity. For example, a methyl group at the 6-position of the pyridine ring is present in the Etoricoxib intermediate.[1]

-

Modifications to the Linker and Core: As seen with the thiazolidinone and oxazolidinone analogues, embedding the core keto-bridge into a more rigid heterocyclic system is a highly effective strategy for generating potent and specific inhibitors. For the osteosarcoma inhibitors, SAR studies revealed that modulating the solubility through linker modification was key to achieving in vivo efficacy.[3]

The following diagram summarizes the key SAR points around the core scaffold.

Caption: Key structure-activity relationship (SAR) points for the scaffold.

Part 4: Validated Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, self-validating experimental protocols for the synthesis and biological evaluation of a representative derivative.

Protocol 1: Synthesis of a 2-Phenyl-1-(pyridin-3-yl)ethanone Derivative

This protocol is a generalized procedure based on common condensation methodologies.

Objective: To synthesize a substituted 2-phenyl-1-(pyridin-3-yl)ethanone via a condensation reaction.

Self-Validation System:

-

Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed.

-

Purification: Product purity is established via column chromatography, with fractions analyzed by TLC.

-

Structural Confirmation: The final structure is unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, ensuring the product matches the expected chemical shifts, integration, and molecular weight.

Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the substituted pyridine precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, Toluene).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., Sodium ethoxide, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Electrophile Addition: To the stirring solution, add the substituted phenacyl bromide or equivalent electrophile (1.05 eq) dissolved in the same anhydrous solvent dropwise via a syringe.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (e.g., 60-80 °C) for 4-12 hours. Monitor the reaction's completion using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system determined by TLC analysis.

-

Characterization: Collect the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the compound by NMR and MS to confirm its identity and purity.

Protocol 2: In Vitro Influenza Endonuclease Inhibition Assay

This protocol describes a high-throughput fluorescence-based assay to measure enzyme inhibition.

Objective: To determine the IC50 value of a test compound against influenza A endonuclease.

Self-Validation System:

-

Controls: Include a positive control (known inhibitor) and a negative control (DMSO vehicle) in every assay plate.

-

Z'-factor Calculation: The quality and dynamic range of the assay are validated by calculating the Z'-factor for each plate, ensuring it is > 0.5 for a robust assay.

-

Dose-Response Curve: The IC50 is determined from a multi-point dose-response curve (e.g., 8-10 concentrations), which must have a good fit (R² > 0.95) to a standard four-parameter logistic model.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM MnCl₂, and 2 mM DTT.

-

Enzyme Solution: Dilute recombinant influenza A endonuclease protein in assay buffer to the final working concentration (e.g., 50 nM).

-

Substrate Solution: Prepare a fluorescently-quenched hairpin RNA substrate in assay buffer (e.g., 100 nM).

-

Compound Plates: Prepare serial dilutions of the test compounds in DMSO in a 96- or 384-well plate. Then, dilute further into assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the compound solution (or DMSO for controls) to the wells of a black, low-volume assay plate.

-

Add 10 µL of the enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 5 µL of the substrate solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence (e.g., Excitation/Emission wavelengths specific to the fluorophore/quencher pair) every 60 seconds for 30-60 minutes at 37 °C. The signal increase corresponds to the cleavage of the substrate.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear phase of the fluorescence curve.

-

Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)).

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Conclusion and Future Perspectives

The this compound scaffold and its analogues represent a highly privileged and versatile chemical class in modern drug discovery. The breadth of biological activities—spanning from anticancer and antiviral to antibacterial and anti-inflammatory—is a testament to its unique structural and electronic properties, which allow for effective interactions with a wide range of protein targets.

The successful development of potent and selective agents, such as the nanomolar osteosarcoma inhibitors and influenza endonuclease inhibitors, underscores the power of rational design and systematic SAR exploration within this chemical space. Future research should focus on several key areas:

-

Target Deconvolution: For compounds identified via phenotypic screening, elucidating the precise molecular target(s) is crucial for understanding the mechanism of action and predicting potential off-target effects.

-

Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, a concerted effort to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties is necessary to translate these findings into effective in vivo candidates.

-

Exploration of New Chemical Space: The synthesis of novel fused heterocyclic systems and the exploration of underrepresented substitution patterns on the aromatic rings could uncover interactions with new biological targets and lead to first-in-class therapeutics.

References

-

Siddiqui, A. A., et al. (2011). Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates. PubMed. Available at: [Link]

-

Deng, X., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]

-

Catanzaro, M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. MDPI. Available at: [Link]

-

Various Authors. (n.d.). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. Available at: [Link]

- Cotarca, L., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

Stevaert, A., et al. (2013). Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease. PubMed. Available at: [Link]

-

Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry. Available at: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:14627-92-0. Chemsrc.com. Available at: [Link]

-

Jerebtsova, M., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Ghasemian, A., et al. (2023). A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. Scientific Reports. Available at: [Link]

-

Khan, I., et al. (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. Available at: [Link]

-

Gaspar, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

-

Ghorab, M. M., et al. (2020). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. Available at: [Link]

-

Jacobson, I. C., et al. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Huc, I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

Sources

- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 2. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]

- 3. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Phenyl-1-pyridin-3-yl-ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Phenyl-1-pyridin-3-yl-ethanone represents a versatile chemical scaffold with potential therapeutic applications, yet its precise mechanism of action remains to be fully elucidated.[1] This guide provides a comprehensive framework for investigating the molecular pathways and biological targets of this compound. Drawing from the known activities of structurally related molecules and established principles of drug discovery, we present a multi-pronged strategy encompassing target identification, validation, and pathway analysis. This document is intended to serve as a roadmap for researchers seeking to characterize the pharmacological profile of this compound and similar novel chemical entities.

Introduction: The Therapeutic Potential of the Phenyl-Pyridyl-Ethanone Scaffold

The phenyl-pyridyl-ethanone core is a recognized pharmacophore found in a variety of biologically active molecules.[2] The pyridine ring can participate in hydrogen bonding, while the aromatic systems allow for π-π stacking interactions, making this scaffold amenable to binding with biological targets such as enzymes and receptors.[1] While the specific mechanism of this compound is not yet defined, derivatives of the closely related isomer, 2-phenyl-1-pyridin-2-yl-ethanone, have demonstrated activity as iron chelators that inhibit HIV-1 transcription through the modulation of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[3] Furthermore, other derivatives have been identified as inhibitors of MCR-1, a protein associated with colistin resistance in bacteria.[4][5][6]

Given these precedents, a systematic investigation into the mechanism of action of this compound is warranted. This guide outlines a logical, evidence-based workflow for this purpose.

Proposed Investigational Pathways

Based on the activities of analogous compounds, we propose several initial hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Kinase Inhibition. The compound may act as an inhibitor of specific kinases, such as CDKs, leading to downstream effects on cell cycle progression or transcription.

-

Hypothesis 2: Metalloenzyme Interaction. The compound could function as a chelator of divalent metal ions, thereby modulating the activity of metalloenzymes.

-

Hypothesis 3: Receptor Binding. The molecule may bind to specific cell surface or intracellular receptors, acting as an agonist, antagonist, or allosteric modulator.[7]

-

Hypothesis 4: Antimicrobial Activity. The compound may exhibit antimicrobial properties through mechanisms such as enzyme inhibition or disruption of cellular processes.

The following sections detail experimental strategies to test these hypotheses.

Phase 1: Target Identification and Validation

The initial phase of investigation focuses on identifying the direct molecular targets of this compound. A combination of computational and experimental approaches is recommended.

In Silico Target Prediction

Computational methods can provide initial clues by screening the compound against databases of known protein structures.

Experimental Protocol: Virtual Screening

-

Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software.

-

Target Database Selection: Choose a relevant protein structure database (e.g., PDB) and filter for potential targets, such as human kinases, metalloenzymes, or bacterial enzymes.

-

Molecular Docking: Perform molecular docking simulations to predict the binding affinity and pose of the compound within the active or allosteric sites of the selected targets.[6]

-

Scoring and Ranking: Score and rank the potential targets based on the predicted binding energies and interaction patterns.

Experimental Target Identification

Experimental methods are crucial for confirming the computationally predicted targets and for discovering novel interactions.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a human cancer cell line for kinase inhibitor screening or a bacterial lysate for antimicrobial target identification).

-

Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

-

Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Caption: Workflow for Target Identification.

Target Validation

Once potential targets are identified, it is essential to validate the direct interaction between the compound and the target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.